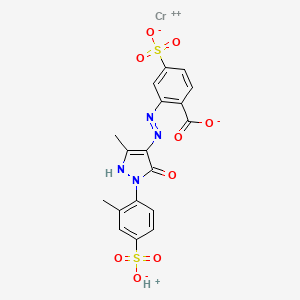
Chromate(1-), (2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfobenzoato(4-))-, hydrogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(1-), (2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfobenzoato(4-))-, hydrogen is a complex organic-inorganic compound It features a chromate ion complexed with an azo dye derivative, which includes a pyrazolone ring and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Preparation of the Azo Dye: The azo dye is synthesized by diazotization of an aromatic amine followed by coupling with a pyrazolone derivative.
Complexation with Chromate: The azo dye is then reacted with a chromate salt under controlled pH conditions to form the chromate complex.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis of the azo dye followed by its reaction with chromate salts. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromate ion can undergo redox reactions, acting as an oxidizing agent.
Substitution: The azo dye component can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens, acids, and bases can be used under various conditions.
Major Products
Oxidation: The major products would include oxidized forms of the azo dye and reduced forms of the chromate ion.
Substitution: Substituted derivatives of the azo dye, depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in organic reactions due to its redox properties.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of various analytes.
Biology and Medicine
Biological Staining: The azo dye component can be used for staining biological tissues.
Drug Development:
Industry
Dyeing: Used in the textile industry for dyeing fabrics.
Pigments: Employed as pigments in paints and coatings.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Redox Reactions: The chromate ion can participate in redox reactions, altering the oxidation state of other molecules.
Binding to Biological Molecules: The azo dye component can bind to proteins and nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Chromate Complexes: Other chromate complexes with different ligands.
Azo Dyes: Similar azo dye derivatives with different substituents.
Uniqueness
Structural Complexity: The combination of a chromate ion with a complex azo dye makes this compound unique.
Functional Versatility: Its ability to participate in various chemical reactions and applications in multiple fields.
Properties
CAS No. |
68966-99-4 |
|---|---|
Molecular Formula |
C18H14CrN4O9S2 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
chromium(2+);hydron;2-[[5-methyl-2-(2-methyl-4-sulfonatophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]-4-sulfonatobenzoate |
InChI |
InChI=1S/C18H16N4O9S2.Cr/c1-9-7-11(32(26,27)28)4-6-15(9)22-17(23)16(10(2)21-22)20-19-14-8-12(33(29,30)31)3-5-13(14)18(24)25;/h3-8,21H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31);/q;+2/p-2 |
InChI Key |
JIWTZUHSWQGEJT-UHFFFAOYSA-L |
Canonical SMILES |
[H+].CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(=C(N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-].[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


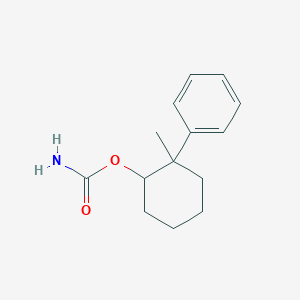

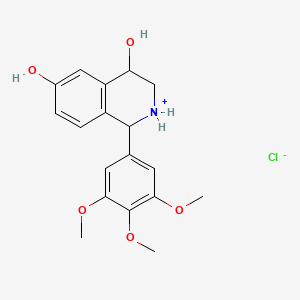

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
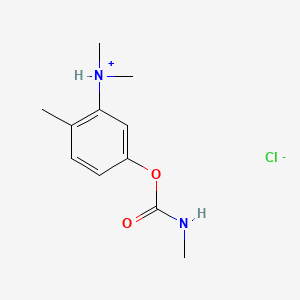
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
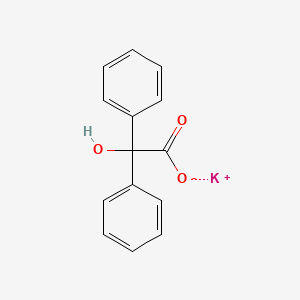
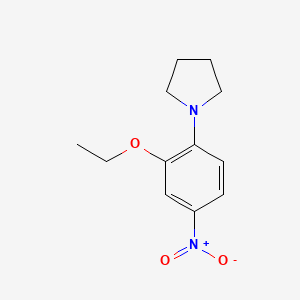
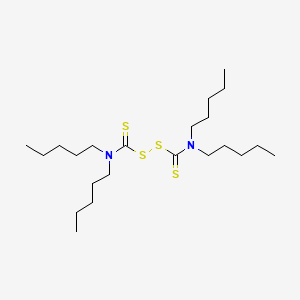
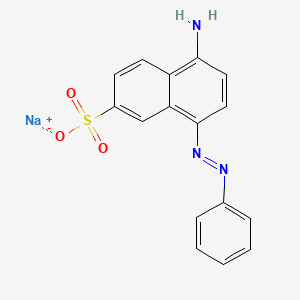
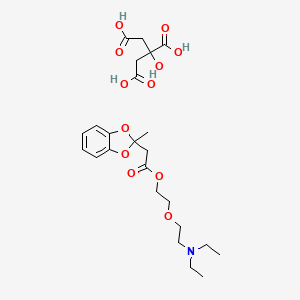

![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
